molecular formula C5H4N2OS B2855713 3-Methoxyisothiazole-4-carbonitrile CAS No. 31815-41-5

3-Methoxyisothiazole-4-carbonitrile

Cat. No. B2855713
CAS RN: 31815-41-5
M. Wt: 140.16
InChI Key: FVTFSBZMBYIZNA-UHFFFAOYSA-N
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Description

“3-Methoxyisothiazole-4-carbonitrile” is a specialty chemical . It has a molecular weight of 140.16 and a molecular formula of C5H4N2OS .

Scientific Research Applications

Corrosion Inhibition

Isothiazole derivatives have been investigated for their potential as corrosion inhibitors for various metals in acidic environments. For instance, research on pyranopyrazole and triazolotriazine derivatives has demonstrated significant inhibition efficiencies against metal corrosion in hydrochloric acid solutions, suggesting that similar isothiazole compounds could have comparable applications (Yadav et al., 2016) (Snyder et al., 2017).

Antiviral Activities

Isothiazole derivatives have also been explored for their antiviral activities. Studies have synthesized and evaluated various isothiazole-containing compounds for their efficacy against specific viruses. These studies indicate a broader potential for isothiazole derivatives in pharmaceutical research, particularly in the development of antiviral agents (Romani et al., 2015).

Material Science and Polymer Research

Research on oligomerized methoxythiophene, a compound related by functional group similarity, demonstrates applications in material science, particularly in the development of conductive polymers and materials capable of controlled binding and release of small molecules. This suggests potential research applications of 3-Methoxyisothiazole-4-carbonitrile in the development of new materials with specific electronic or physicochemical properties (Chang & Miller, 1988).

Antimicrobial and Antioxidant Properties

Compounds featuring isothiazole and triazole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide a foundation for further investigation into the bioactive properties of 3-Methoxyisothiazole-4-carbonitrile, potentially leading to applications in the development of new antimicrobial agents or antioxidants (Sumrra et al., 2021).

Future Directions

Isothiazoles, the class of compounds to which “3-Methoxyisothiazole-4-carbonitrile” belongs, have seen significant advancements in recent years . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

properties

IUPAC Name

3-methoxy-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-8-5-4(2-6)3-9-7-5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTFSBZMBYIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyisothiazole-4-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of 38.8 g. (0.2 mole) of 4-bromo-3-methoxyisothiazole prepared as in Example 15 in 80 ml. of dimethylformamide was added 54 g. (0.6 mole) of cuprous cyanide. The mixture was stirred and heated at reflux for 1 hour. Then the reaction mixture was cooled to 25° C., and 40 g. (0.81 mole) of sodium cyanide in 120 ml. of water was added in portions. The mixture exothermed to 60°-70° C. and was allowed again to cool to 25° C. The reaction solution was then extracted thoroughly with ether. The ether extracts were washed with 10% sodium cyanide solution and then water. After drying over anhydrous magnesium sulfate and evaporation 23.4 g. (83%) of 4-cyano-3-methoxyisothiazole was obtained as a white solid, m.p. 60°-62° C. after crystallization from ligroin (90°-120°).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Quantity
0.81 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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